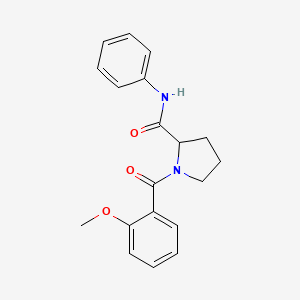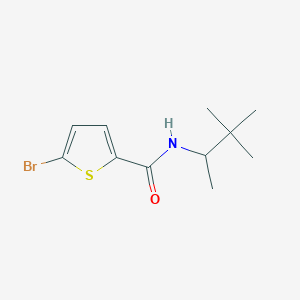![molecular formula C13H13NO3 B6046275 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione, also known as HPAMD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPAMD is a member of the family of cyclohexanedione derivatives, which have been found to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial properties. In
科学的研究の応用
2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins. In addition, 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been found to possess antimicrobial activity against a variety of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
作用機序
The mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and protein aggregation. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in the regulation of cell proliferation and apoptosis. In addition, 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and differentiation. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been found to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in tumor metastasis. In addition, 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the regulation of glucose metabolism and insulin signaling. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its relatively low cost and ease of synthesis. 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione is also stable under a wide range of experimental conditions, making it a versatile tool for studying a variety of biological processes. However, one limitation of using 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione. One area of interest is the development of more efficient synthesis methods for 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione and its derivatives, which could lead to the discovery of new compounds with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione, which could provide insights into the underlying biological processes that are affected by the compound. Finally, the potential therapeutic applications of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione in the treatment of cancer, neurodegenerative diseases, and infectious diseases warrant further investigation, both in vitro and in vivo.
合成法
The synthesis of 2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione involves the reaction of 2-hydroxybenzaldehyde and cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-6-3-7-12(16)9(11)8-14-10-4-1-2-5-13(10)17/h1-2,4-5,8,15,17H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEDBRFYYQTAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-[(2-hydroxyphenyl)iminomethyl]cyclohex-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6046195.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046201.png)
![1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6046203.png)
![5-(3-bromophenyl)-2-(ethylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6046208.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6046215.png)

![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)